molecular formula C9H17BrN2O B7933429 (S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide

(S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide

Cat. No.: B7933429
M. Wt: 249.15 g/mol
InChI Key: QPCWEUZSPZIGSI-KKMMWDRVSA-N
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Description

(S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide is a chiral compound featuring an amino group, a brominated cyclohexyl ring, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide typically involves the following steps:

    Bromination of Cyclohexane: Cyclohexane is brominated to form 4-bromo-cyclohexane.

    Formation of Propionamide: The brominated cyclohexane is then reacted with propionamide under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amide formation using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., hydroxylated or aminated derivatives.

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Reduced forms of the amino group.

Scientific Research Applications

(S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for drug development.

    Organic Synthesis: Utilized in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide involves its interaction with specific molecular targets. The brominated cyclohexyl ring and the amino group play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-(4-bromo-cyclohexyl)-propionamide: The enantiomer of the compound.

    4-Bromo-cyclohexylamine: A simpler analog with similar structural features.

Uniqueness

(S)-2-Amino-N-(4-bromo-cyclohexyl)-propionamide is unique due to its specific chiral configuration and the presence of both an amino group and a brominated cyclohexyl ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-N-(4-bromocyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h6-8H,2-5,11H2,1H3,(H,12,13)/t6-,7?,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCWEUZSPZIGSI-KKMMWDRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC(CC1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCC(CC1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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